molecular formula C22H18FN5O2S B2477549 4-fluoro-N-[4-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-1,3-thiazol-2-yl]benzamide CAS No. 1209644-35-8

4-fluoro-N-[4-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2477549
CAS No.: 1209644-35-8
M. Wt: 435.48
InChI Key: BXDGNDNRHNUZRI-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with a unique structure that includes a fluorobenzamide moiety, a thiazole ring, and a triazatricyclododeca core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(3-oxo-3-{2,5,7-triazatricyclo[6400^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various functionalized derivatives .

Scientific Research Applications

4-fluoro-N-[4-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[4-(3-oxo-3-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}propyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific structural features, such as the combination of a fluorobenzamide moiety, a thiazole ring, and a triazatricyclododeca core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-[3-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2S/c23-15-7-5-14(6-8-15)20(30)26-21-24-16(13-31-21)9-10-19(29)28-12-11-27-18-4-2-1-3-17(18)25-22(27)28/h1-8,13H,9-12H2,(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDGNDNRHNUZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CCC4=CSC(=N4)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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